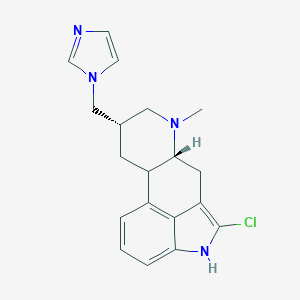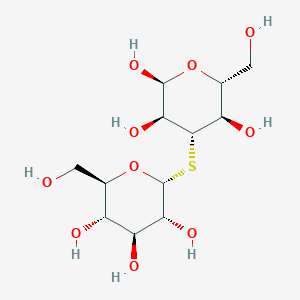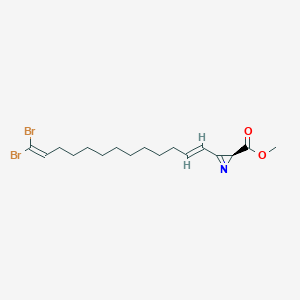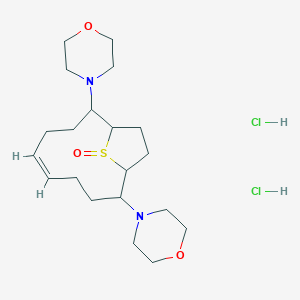
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline, also known as Ciladopa, is a chemical compound that belongs to the ergoline family. This compound has been widely studied for its potential use in scientific research applications due to its unique properties.
Mecanismo De Acción
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline acts as a dopamine receptor agonist, meaning it binds to and activates dopamine receptors. Specifically, it has a high affinity for the D2 receptor subtype. Activation of the D2 receptor can lead to a decrease in dopamine release, which can have various effects on the body depending on the location of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that plays a role in lactation and reproductive function. It has also been shown to decrease the release of growth hormone and inhibit the release of gonadotropin-releasing hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline in lab experiments is its high affinity for the D2 receptor, which allows for specific targeting of the dopamine system. However, one limitation is its potential for off-target effects, as it also has affinity for other receptors such as the serotonin 5-HT1A receptor.
Direcciones Futuras
There are many future directions for research on (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline. One area of interest is its potential use in the treatment of Parkinson's disease, as dopamine receptor agonists have been shown to improve motor symptoms in patients. Additionally, further research could be conducted on the effects of this compound on other physiological processes, such as the immune system and cardiovascular system. Finally, studies could be conducted to determine the optimal dosage and administration of this compound for various research applications.
Métodos De Síntesis
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline can be synthesized by reacting ergotamine with chloroacetyl chloride in the presence of an imidazole catalyst. This reaction produces this compound as a white crystalline solid with a melting point of 212-214°C.
Aplicaciones Científicas De Investigación
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been extensively studied for its potential use in scientific research applications. It has been found to have a high affinity for dopamine receptors, specifically the D2 receptor. This makes it a valuable tool for studying the dopamine system and its role in various physiological and pathological processes.
Propiedades
Número CAS |
162070-34-0 |
|---|---|
Fórmula molecular |
C14H12Cl2O2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
(6aR,9S)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17+/m0/s1 |
Clave InChI |
ZDNMSQTZSMLUBZ-WAPNNBGYSA-N |
SMILES isomérico |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES canónico |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
Sinónimos |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)












![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)